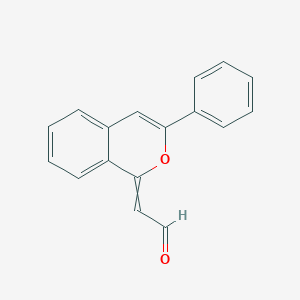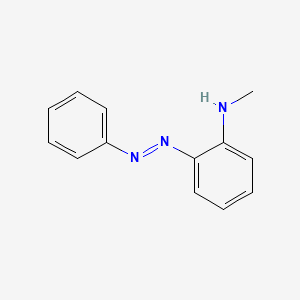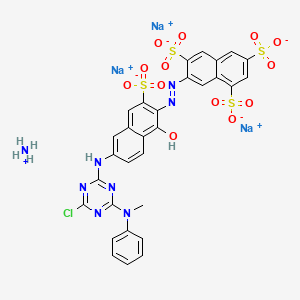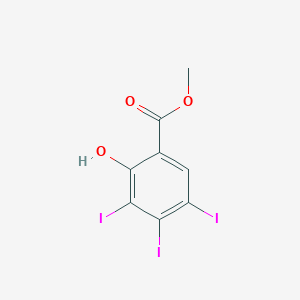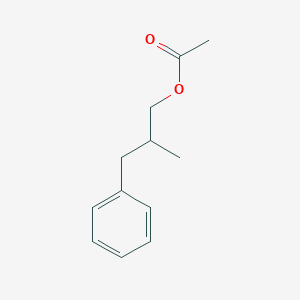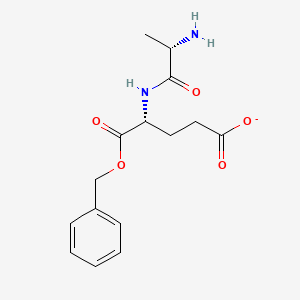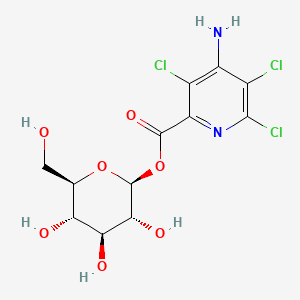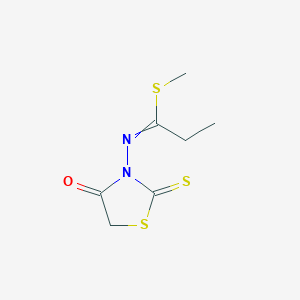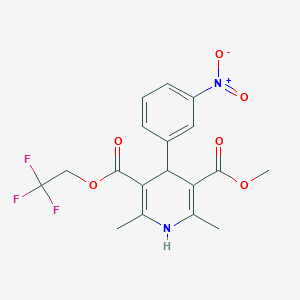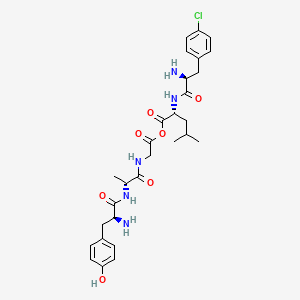
Enkephalin-leu, (ala(2)-Cl-phe(4))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enkephalin-leu, (ala(2)-Cl-phe(4))- is a synthetic analog of the naturally occurring opioid peptide, leucine-enkephalin. Leucine-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, found naturally in the brains of many animals, including humans . This compound is designed to mimic the effects of leucine-enkephalin while potentially offering enhanced stability and efficacy.
准备方法
The synthesis of Enkephalin-leu, (ala(2)-Cl-phe(4))- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The specific conditions for each step, including the choice of protecting groups and coupling reagents, can vary depending on the desired properties of the final product .
化学反应分析
Enkephalin-leu, (ala(2)-Cl-phe(4))- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Substitution reactions can occur at the phenylalanine residue, particularly if it is halogenated. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
科学研究应用
Enkephalin-leu, (ala(2)-Cl-phe(4))- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of opioid peptides in cellular signaling and neurotransmission.
Medicine: It serves as a potential therapeutic agent for pain management, given its opioid-like properties.
作用机制
Enkephalin-leu, (ala(2)-Cl-phe(4))- exerts its effects by binding to opioid receptors, specifically the μ- and δ-opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. The overall effect is the modulation of neurotransmitter release, leading to analgesia and other opioid-like effects .
相似化合物的比较
Enkephalin-leu, (ala(2)-Cl-phe(4))- can be compared to other opioid peptides such as:
Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Dynorphin: A class of opioid peptides that includes dynorphin A and B, which have higher affinity for κ-opioid receptors.
β-Endorphin: A longer peptide derived from pro-opiomelanocortin with potent analgesic properties. The uniqueness of Enkephalin-leu, (ala(2)-Cl-phe(4))- lies in its synthetic modifications, which aim to enhance its stability and receptor selectivity compared to its natural counterparts
属性
CAS 编号 |
77062-77-2 |
|---|---|
分子式 |
C29H38ClN5O7 |
分子量 |
604.1 g/mol |
IUPAC 名称 |
[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl] (2R)-2-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1 |
InChI 键 |
GTPLKLINKMMPNH-XECWOPBBSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)OC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)Cl)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)

